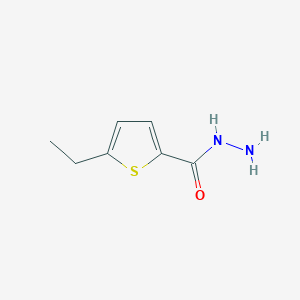

5-Ethylthiophene-2-carbohydrazide

CAS No.: 676348-42-8

Cat. No.: VC1997774

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676348-42-8 |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 5-ethylthiophene-2-carbohydrazide |

| Standard InChI | InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

| Standard InChI Key | VCNHIBSLOGNADX-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C(=O)NN |

| Canonical SMILES | CCC1=CC=C(S1)C(=O)NN |

Introduction

Chemical Identity and Structural Characteristics

5-Ethylthiophene-2-carbohydrazide belongs to the thiophene carbohydrazide class of compounds, characterized by a thiophene core with a carbohydrazide group. Its molecular structure combines the aromatic properties of thiophene with the reactive functional groups of hydrazides.

Basic Chemical Information

The compound has well-defined chemical identifiers that facilitate its classification and study in scientific literature and databases.

| Parameter | Information |

|---|---|

| CAS Number | 676348-42-8 |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 5-ethylthiophene-2-carbohydrazide |

| Standard InChI | InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

| InChIKey | VCNHIBSLOGNADX-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C(=O)NN |

| PubChem Compound ID | 2758912 |

The structure consists of a five-membered thiophene ring with an ethyl group at the 5-position and a carbohydrazide (-CONHNH2) group at the 2-position. This arrangement creates a molecule with multiple potential sites for chemical modifications and interactions with biological targets .

Physical and Spectroscopic Properties

While limited experimental data is available specifically for 5-ethylthiophene-2-carbohydrazide, computational predictions provide valuable insights into its physical and spectroscopic properties.

| Property Type | Data |

|---|---|

| Physical Appearance | Likely a white to off-white crystalline solid (based on similar compounds) |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF |

Predicted Mass Spectrometry Characteristics

The predicted collision cross section (CCS) values for various adduct forms provide valuable information for analytical identification using techniques like ion mobility spectrometry-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.05867 | 136.0 |

| [M+Na]+ | 193.04061 | 144.3 |

| [M+NH4]+ | 188.08521 | 144.3 |

| [M+K]+ | 209.01455 | 139.4 |

| [M-H]- | 169.04411 | 138.0 |

| [M+Na-2H]- | 191.02606 | 140.1 |

| [M]+ | 170.05084 | 137.8 |

| [M]- | 170.05194 | 137.8 |

These CCS values can assist researchers in identifying the compound in complex mixtures and confirming its structural integrity during analysis .

| Reaction Step | Conditions | Expected Yield |

|---|---|---|

| Esterification | Methanol or ethanol, catalytic H2SO4, reflux 4-6 hours | >90% |

| Hydrazinolysis | Excess hydrazine hydrate (80%), ethanol or methanol, reflux 6-8 hours | >85% |

Microwave-assisted synthesis techniques may also be employed to reduce reaction times and improve yields, similar to methods reported for other thiophene carbohydrazides.

| Reaction Type | Reagents | Resulting Products | Potential Applications |

|---|---|---|---|

| Condensation with aldehydes | Aromatic aldehydes, R-CHO | Hydrazone derivatives | Anticancer, antimicrobial agents |

| Cyclization reactions | Haloaryl isothiocyanates, NaOH | 1,2,4-Triazole-3-thione derivatives | Bioactive heterocycles |

| Oxidative cyclization | Oxidizing agents (I2, H2O2) | 1,3,4-Oxadiazole derivatives | Pharmaceutical intermediates |

These transformations mirror those observed with related thiophene carbohydrazides, which have been successfully converted to bioactive heterocycles like triazoles and oxadiazoles .

| Cancer Cell Line | Potential Activity | Comparison to Reference |

|---|---|---|

| HCT116 (Colon cancer) | Moderate to high | Similar compounds show 4-7 fold higher selectivity than gefitinib |

| MCF7 (Breast cancer) | Moderate | Similar derivatives show IC50 values of 3.5-5.2 μM |

Antimicrobial Properties

Thiophene-based heterocycles derived from carbohydrazides have demonstrated antimicrobial activity against various bacterial and fungal strains. Some derivatives show selective activity against specific pathogens, such as Clostridium difficile, without affecting normal microbiota .

| Hazard Type | Category | GHS Pictogram |

|---|---|---|

| Skin irritation | Category 2 | Warning |

| Eye irritation | Category 2A | Warning |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | Warning |

Hazard Statements and Precautionary Measures

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These safety guidelines align with those of structurally similar thiophene carbohydrazides, indicating consistent hazard profiles within this chemical class .

Structure-Activity Relationships and Comparative Analysis

Examining 5-ethylthiophene-2-carbohydrazide in the context of related compounds provides insights into how structural modifications affect physicochemical properties and biological activities.

Comparison with Related Thiophene Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Effect on Activity |

|---|---|---|---|---|

| 5-Ethylthiophene-2-carbohydrazide | C7H10N2OS | 170.23 g/mol | Ethyl group at position 5 | Increased lipophilicity, potentially enhanced cell penetration |

| Thiophene-2-carbohydrazide | C5H6N2OS | 142.18 g/mol | No substituent at position 5 | Reference compound, lower lipophilicity |

| 5-Methylthiophene-2-carbohydrazide | C6H8N2OS | 156.20 g/mol | Methyl group at position 5 | Intermediate lipophilicity |

| 5-Bromothiophene-2-carbohydrazide | C5H5BrN2OS | 221.07 g/mol | Bromine at position 5 | Potential for halogen bonding, increased reactivity |

The ethyl substituent in 5-ethylthiophene-2-carbohydrazide increases the lipophilicity compared to the unsubstituted thiophene-2-carbohydrazide, potentially influencing membrane permeability and receptor binding characteristics .

Electronic and Steric Effects

The ethyl group at the 5-position of the thiophene ring introduces several important effects:

-

Electron-donating inductive effect that increases electron density in the thiophene ring

-

Steric bulk that may influence molecular conformation and binding to biological targets

-

Increased hydrophobicity that may enhance interactions with lipophilic binding pockets

These factors collectively influence the compound's reactivity, stability, and potential biological activity profiles.

Current Research Trends and Future Directions

Research on thiophene carbohydrazides continues to evolve, with several emerging areas of interest that may apply to 5-ethylthiophene-2-carbohydrazide.

Emerging Applications

Recent studies highlight several promising research directions:

-

Development of selective anticancer agents: Thiophene-carbohydrazide derivatives have shown selective cytotoxicity toward cancer cells with minimal effects on normal cells

-

Design of target-specific antimicrobials: Certain thiophene-based heterocycles exhibit activity against specific pathogens like C. difficile without affecting other bacterial strains, suggesting potential for microbiome-sparing antimicrobials

-

Creation of novel heterocyclic scaffolds: The carbohydrazide moiety serves as a versatile starting point for constructing diverse heterocyclic systems through cyclization reactions

Computational and Structure-Based Design

Advanced computational methods are increasingly used to predict and optimize the properties of thiophene carbohydrazides:

| Computational Approach | Application to 5-Ethylthiophene-2-carbohydrazide | Potential Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding to potential biological targets | Identification of potential therapeutic applications |

| QSAR Studies | Correlation of structural features with biological activity | Guidance for designing optimized derivatives |

| DFT Calculations | Analysis of electronic properties and reactivity patterns | Improved synthetic strategies and reaction conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume